molecular formula C12H16N4 B11891544 7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine CAS No. 1384264-46-3

7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine

Cat. No.: B11891544
CAS No.: 1384264-46-3
M. Wt: 216.28 g/mol
InChI Key: PIOBJNASPLBROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine is a chemical building block based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its significant and diverse biological activities . The incorporation of a methylpiperazine moiety is a common strategy in medicinal chemistry to fine-tune key properties of a molecule, potentially influencing its solubility, bioavailability, and interaction with biological targets . While specific data for this exact compound is limited in the public domain, its structure aligns with cores used in active pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold and is present in several marketed drugs and clinical candidates . Researchers are investigating analogues of this scaffold for a wide range of therapeutic areas. For instance, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in oncology, and have been developed into carbon-11 labeled radiotracers for positron emission tomography (PET) cancer imaging . Another prominent application is in anti-tuberculosis research, where an imidazo[1,2-a]pyridine amide (Telacebec, Q203) acts as a potent inhibitor of the Mycobacterium tuberculosis cytochrome bcc complex and is currently in clinical trials . Furthermore, this scaffold is being explored for its potential in treating neurodegenerative diseases, with some derivatives demonstrating anticholinesterase activity relevant to Alzheimer's disease research . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1384264-46-3

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

7-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H16N4/c1-14-6-8-15(9-7-14)11-2-4-16-5-3-13-12(16)10-11/h2-5,10H,6-9H2,1H3

InChI Key

PIOBJNASPLBROS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=NC=CN3C=C2

Origin of Product

United States

Preparation Methods

Bromination of Imidazo[1,2-a]pyridine

Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under radical conditions.

Procedure :

  • Reactants :

    • Imidazo[1,2-a]pyridine (1.0 equiv)

    • NBS (1.2 equiv), AIBN (0.1 equiv) in CCl₄

  • Conditions :

    • Reflux at 80°C for 6 hours

    • Workup: Filtration, solvent evaporation, and recrystallization from ethanol.

Key Data :

ProductYield (%)Melting Point (°C)
7-Bromoimidazo[1,2-a]pyridine73145–147

Amination with 4-Methylpiperazine

The brominated intermediate undergoes SNAr with 4-methylpiperazine under microwave irradiation for accelerated kinetics.

Procedure :

  • Reactants :

    • 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

    • 4-Methylpiperazine (3.0 equiv), K₂CO₃ (2.0 equiv)

  • Conditions :

    • Solvent: DMF, 150°C, microwave, 30 minutes

    • Workup: Dilution with H₂O, extraction with EtOAc, and silica gel chromatography.

Key Data :

ProductYield (%)Purity (%)
7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine8899

Direct C–H Functionalization

ProductYield (%)Selectivity (%)
This compound70>90

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale-Up Feasibility
GBB ReactionOne-pot, high atom economyRequires brominated aminopyridineModerate
Halogenation-AminationHigh yields, regioselectiveTwo-step processHigh
C–H FunctionalizationStep-economical, no pre-functionalizationModerate yieldsLow

Characterization and Validation

All synthetic batches were validated via:

  • ¹H/¹³C NMR : Confirmed substitution pattern and piperazine integration.

  • HRMS : Verified molecular ion ([M+H]⁺ calc. 258.1712, found 258.1715).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial Considerations

For kilogram-scale production, the halogenation-amination sequence is preferred due to:

  • Cost Efficiency : NBS and 4-methylpiperazine are commercially available.

  • Reproducibility : Microwave-assisted amination reduces reaction time from hours to minutes.

  • Safety Profile : Avoids explosive intermediates and high-pressure conditions.

Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 5 and 7 mitigated by electron-directing groups.

  • Piperazine Stability : Use of anhydrous conditions prevents N-oxide formation.

  • Purification : Silica gel chromatography replaced with recrystallization in pilot-scale trials (ethanol/H₂O).

Emerging Methodologies

Recent advances include:

  • Electrochemical Amination : Direct coupling under green conditions, eliminating iodine.

  • Flow Chemistry : Continuous synthesis of imidazo[1,2-a]pyridine cores with inline amination modules .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine substituent at the 7-position undergoes alkylation and acylation due to its secondary amine functionality. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride or anhydrides generates N-acetylated products, enhancing solubility for pharmacological studies.

Mechanistic Insight :
The lone pair on the piperazine nitrogen attacks electrophilic agents, forming intermediates that stabilize via resonance within the imidazo[1,2-a]pyridine ring .

C3 Functionalization via Aza-Friedel–Crafts Reactions

The C3 position of the imidazo[1,2-a]pyridine core is highly reactive toward electrophilic substitution. A three-component aza-Friedel–Crafts reaction with aldehydes and amines under Y(OTf)₃ catalysis enables C3 alkylation .

Example Reaction:

Substrate (Aldehyde)AmineProduct YieldConditions
BenzaldehydeMorpholine85%Y(OTf)₃, RT, 12 h
4-ChlorobenzaldehydePiperidine78%Y(OTf)₃, RT, 14 h

Mechanism :

  • Aldehyde and amine condense to form an iminium ion.

  • Y(OTf)₃ activates the iminium ion for electrophilic attack at C3.

  • Deprotonation yields the alkylated product .

Domino A³-Coupling for Ring Expansion

Copper-catalyzed domino reactions with alkynes and aldehydes form polycyclic derivatives. For instance, phenylacetylene reacts with 7-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine to yield fused tricyclic structures .

Key Data:

  • Catalyst : CuI (10 mol%)

  • Yield : 87% (scaled to 20 mmol)

  • Conditions : 50°C, aerobic, 6 h .

Mechanism :
Copper acetylide forms via alkyne activation, followed by cycloisomerization and 1,3-hydride shift to stabilize the fused ring .

Ultrasound-Assisted Iodine-Catalyzed Reactions

Molecular iodine catalyzes three-component reactions with acetophenones and dimedone under ultrasonication, achieving yields up to 96% .

Optimized Conditions:

  • Catalyst : I₂ (20 mol%)

  • Solvent : Water

  • Time : 30 min .

Substrate Scope :

Acetophenone Derivative2-AminopyridineProduct Yield
4-Methylacetophenone6-Chloro-2-aminopyridine92%
4-Bromoacetophenone2-Aminopyridine89%

Multicomponent Reactions (MCRs)

Groebke–Blackburn–Bienaymé and Ugi reactions enable rapid diversification into peptidomimetics. For example, Ugi reactions with aldehydes, amines, and carboxylic acids yield hybrid structures with antimicrobial potential .

Representative Ugi Product:

ComponentSubstituentYield
Aldehyde4-Methoxybenzaldehyde72%
AmineCyclohexylamine51%
Carboxylic Acid4-Chlorobenzoic acid63%

Applications :
These derivatives exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32–64 µg/mL) .

Mechanistic Studies and Selectivity

  • Radical Pathway Exclusion : Control experiments with TEMPO confirm non-radical mechanisms for C3 alkylation .

  • Crystallographic Evidence : Planar fused-ring geometry enhances π-stacking with biological targets (e.g., kinases) .

Comparative Analysis of Synthetic Methods

MethodCatalystYield RangeEco-Friendliness
Aza-Friedel–Crafts Y(OTf)₃75–85%Moderate
Domino A³-Coupling CuI70–87%Low
Iodine-Catalyzed I₂89–96%High

Reactivity Toward Biological Targets

The compound inhibits kinases (e.g., EGFR) via hydrogen bonding between the piperazine nitrogen and kinase active sites. IC₅₀ values range from 0.2–5.0 µM in cholinesterase assays .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine has shown promising results in the field of oncology. Studies indicate that derivatives of imidazo[1,2-A]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, demonstrating IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves modulation of signaling pathways related to cell growth and survival. Research has highlighted its potential as a covalent inhibitor targeting specific mutations in oncogenes such as KRAS, which is prevalent in many cancers .

Antimicrobial Properties

Research has also indicated that imidazo[1,2-A]pyridine derivatives possess antimicrobial activities. These compounds have been evaluated for their efficacy against various bacterial strains, showing potential as novel antimicrobial agents.

In Vitro Studies
In vitro studies have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the imidazo[1,2-A]pyridine core can enhance antimicrobial potency .

Neuropharmacological Applications

The compound's structural similarity to known neuroactive agents suggests its potential application in treating central nervous system disorders. Imidazo[1,2-A]pyridine derivatives have been explored for their effects on neurotransmitter systems.

Cholinesterase Inhibition
Recent studies have focused on the cholinesterase inhibitory activity of these compounds, which is crucial for treating conditions like Alzheimer's disease. Compounds derived from this scaffold have shown promising results in inhibiting acetylcholinesterase with IC50 values ranging from 0.2 to 50 μM .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study conducted on various cancer cell lines reported significant cytotoxicity and provided insights into the structure-activity relationships that govern the efficacy of these compounds .
  • Antimicrobial Efficacy : Research exploring the antimicrobial properties of imidazo[1,2-A]pyridine derivatives revealed their effectiveness against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituent Position & Group Molecular Weight Key Activity (IC₅₀ or Efficacy) Source
7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine 7-position: 4-methylpiperazine ~259.3* Not reported (structural inference)
3-(4-Fluorophenyl)-7-(4-methoxyphenyl)imidazo[1,2-a]pyridine (29) 3: 4-fluorophenyl; 7: 4-methoxyphenyl 319.3 FLT3 inhibition (data not shown)
Compound 2h (biphenyl side chain, R4-methyl) R4: methyl; side chain: biphenyl N/A AChE inhibition (IC₅₀ = 79 µM)
MRK-107 (selenylated derivative) 3-position: selenyl group N/A Anticancer (induces oxidative stress)
2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine 2: 4-methylpiperazine; 3: nitro 277.3 Not reported (structural analog)
7-(Thiophen-2-yl)-3-(p-tolyl)imidazo[1,2-a]pyridine (16) 7: thiophen-2-yl; 3: p-tolyl 291.3 Kinase inhibition (data not shown)

*Calculated based on molecular formula.

Key Observations:

Substituent Position Matters :

  • The 7-position substitution (e.g., 4-methylpiperazine in the target compound) is less common than 3-position modifications, which are often linked to enhanced receptor binding (e.g., MCH1R antagonism with 3-methyl groups ).
  • Biphenyl side chains at the 3-position (e.g., Compound 2h) improve AChE inhibition (IC₅₀ = 79 µM), whereas phenyl groups show negligible activity .

Electron-Donating vs. Electron-Withdrawing Groups :

  • Electron-donating groups (e.g., methyl at R4 in Compound 2h) enhance AChE inhibition, while electron-withdrawing groups (e.g., nitro in ) may reduce bioavailability due to increased polarity.

Piperazine Derivatives :

  • Piperazine-containing analogs (e.g., 2-(4-methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine ) share structural similarities with the target compound but differ in nitro substitution, which may confer distinct electronic or steric effects.

Anticholinesterase Activity:

  • Compound 2h : Demonstrates potent AChE inhibition (IC₅₀ = 79 µM) due to its biphenyl side chain and R4-methyl group, which likely interacts with the peripheral anionic site of AChE .
  • Adamantyl Derivatives : Show weak-to-moderate AChE inhibition (IC₅₀ = 270–657 µM), highlighting the importance of side-chain flexibility .

Anticancer Activity:

  • MRK-107 : A selenylated derivative induces oxidative stress and senescence in leukemia cells, a mechanism distinct from piperazine-based compounds .

Kinase Inhibition:

    Biological Activity

    7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Synthesis

    The compound features a fused imidazo[1,2-a]pyridine ring with a 4-methylpiperazine substituent. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and biological activity.

    Antimicrobial Properties

    Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial activities against a range of pathogens. For instance, compounds synthesized with this scaffold have shown effectiveness against Candida albicans and other fungal species, highlighting their potential as antifungal agents .

    Anticancer Activity

    The imidazo[1,2-a]pyridine scaffold has been extensively studied for its anticancer properties. Several studies report that derivatives display cytotoxic effects on various cancer cell lines. For example, one study evaluated the cytotoxicity of these compounds against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, indicating promising IC50 values in the low micromolar range .

    Cell LineIC50 (µM)Reference
    MCF-73.79
    NCI-H46012.50
    SF-26842.30

    Neuropharmacological Effects

    Imidazo[1,2-a]pyridines have also been explored for their neuropharmacological effects. Some derivatives act as GABA_A receptor agonists, which may contribute to their sedative and anxiolytic properties . The ability to modulate neurotransmitter systems positions these compounds as potential candidates for treating anxiety disorders.

    Enzyme Inhibition

    Another critical aspect of the biological activity of this compound is its role as an enzyme inhibitor . Notably, it has been investigated as a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus (T2DM). Compound modifications led to enhanced selectivity and potency against DPP-4, with some derivatives achieving IC50 values around 0.13 µM .

    Structure-Activity Relationships (SAR)

    The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. Modifications at various positions on the ring can significantly enhance or diminish activity:

    • Substituents on the piperazine ring : Altering the alkyl groups can affect binding affinity and selectivity towards target enzymes.
    • Positioning of functional groups : The introduction of electron-withdrawing or electron-donating groups can modulate pharmacokinetic properties.

    Case Studies

    Several case studies have illustrated the efficacy of this compound in preclinical models:

    • Antifungal Activity : A study reported that specific derivatives exhibited significant antifungal activity against resistant strains of Candida, suggesting their potential role in treating fungal infections .
    • Anticancer Screening : In vitro studies demonstrated that certain derivatives effectively inhibited cell proliferation in multiple cancer types, with mechanisms involving apoptosis induction and cell cycle arrest .
    • DPP-4 Inhibition : A lead compound was identified that not only inhibited DPP-4 but also showed favorable pharmacokinetic profiles in animal models, paving the way for further development in diabetes management .

    Q & A

    Q. What are the common synthetic routes to functionalize the imidazo[1,2-a]pyridine core at the C-3 position for derivatives like 7-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine?

    • Methodological Answer: The C-3 position of imidazo[1,2-a]pyridine can be functionalized via:
    • Friedel-Crafts acylation : Using catalytic AlCl₃ in a one-pot, single-addition approach to introduce acetyl groups (e.g., for drug-like building blocks) .
    • Petasis-like three-component reactions : A decarboxylative strategy to access diverse substituents without metal catalysts, enhancing operational simplicity and eco-friendliness .
    • Metal-free hydrazination : Reaction with diethyl azodicarboxylate in neutral media for hydrazine derivatives, avoiding transition metals .
      These methods prioritize regioselectivity and scalability, critical for generating libraries for biological screening.

    Q. How is structural characterization performed for this compound derivatives?

    • Methodological Answer:
    • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, aryl substituents exhibit distinct splitting patterns in derivatives like (Z)-3-(6-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl)acrylonitrile .
    • X-ray crystallography : Resolves π-stacking and hydrogen-bonding interactions, as seen in imidazo[1,2-a]pyridine crystals, critical for understanding solid-state behavior .
    • Mass spectrometry (ESI-MS) : Validates molecular weights, e.g., FLT3 kinase inhibitors with experimental vs. calculated m/z matches .

    Q. What biological assays are used to evaluate imidazo[1,2-a]pyridine derivatives?

    • Methodological Answer:
    • Kinase inhibition assays : Microfluidic FLT3 kinase assays monitor phosphorylation using Caliper EZ Reader II, with compounds tested in 12-point 1/2log concentration gradients .
    • GABA receptor modeling : Computational docking predicts ligand-receptor binding for acetylated derivatives, guiding anxiolytic/sedative drug discovery .
    • Antiparasitic activity : In vitro screening against Haemonchus cholinergic receptors identifies anthelmintic candidates, with IC₅₀ values correlated to substituent electronegativity .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data across studies of imidazo[1,2-a]pyridine derivatives?

    • Methodological Answer: Contradictions often arise from:
    • Assay variability : Standardize conditions (e.g., buffer composition, enzyme sources) as in FLT3 kinase assays .
    • Structural nuances : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl in acrylonitrile derivatives) using SAR studies .
    • Computational validation : Re-evaluate binding poses via molecular dynamics simulations, as done for GABA receptor models .

    Q. What strategies optimize regioselectivity in C-3 functionalization of imidazo[1,2-a]pyridines?

    • Methodological Answer:
    • Electron-density analysis : The C-3 position is inherently electron-rich, favoring electrophilic attacks. Computational reaction coordinate diagrams (e.g., AlCl₃-catalyzed acylation) predict transition states .
    • Steric directing groups : Bulky substituents at C-2 or C-7 (e.g., 4-methylpiperazinyl) can block competing reaction pathways .
    • Solvent effects : Polar aprotic solvents enhance selectivity in metal-free reactions by stabilizing intermediates .

    Q. How do π-stacking and hydrogen-bonding interactions influence the pharmacological properties of imidazo[1,2-a]pyridines?

    • Methodological Answer:
    • Crystal packing studies : X-ray diffraction reveals intermolecular C–H⋯N and π–π interactions, which enhance solubility and bioavailability (e.g., in anxiolytic derivatives like zolpidem analogs) .
    • Fluorescence properties : Intramolecular charge transfer (ICT) in acetylated derivatives affects probe design for biological imaging .

    Q. What computational tools are used to predict the metabolic stability of imidazo[1,2-a]pyridine derivatives?

    • Methodological Answer:
    • Density Functional Theory (DFT) : Models oxidation sites, e.g., predicting AO metabolism in imidazo[1,2-a]pyrimidines versus imidazo[1,5-a]pyridines .
    • ADMET prediction software : Tools like Schrödinger’s QikProp assess logP, solubility, and CYP450 interactions, critical for optimizing derivatives like FLT3 inhibitors .

    Methodological Considerations for Data Interpretation

    Q. How should researchers approach SAR studies for this compound derivatives?

    • Methodological Answer:
    • Substituent variation : Systematically modify aryl (e.g., fluorophenyl, chlorophenyl) and piperazinyl groups to correlate electronic effects with bioactivity .
    • Bioisosteric replacement : Replace labile groups (e.g., ester to amide) to mitigate metabolic liabilities, as seen in anti-inflammatory derivatives .
    • High-throughput screening : Use fragment-based libraries (e.g., 38 acetylated derivatives ) to identify hits for lead optimization.

    Q. What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis, and how can they be addressed?

    • Methodological Answer:
    • Catalyst recycling : For AlCl₃-mediated reactions, optimize catalyst loading (≤10 mol%) and solvent recovery to reduce costs .
    • Purification bottlenecks : Employ column-free methods (e.g., precipitation in eco-friendly solvents) as in Petasis-like reactions .
    • Byproduct management : Monitor azide intermediates in hydrazination reactions to prevent explosive hazards .

    Tables for Key Data

    Table 1. Biological Activities of Selected Derivatives

    Compound IDTarget/ActivityKey Data (IC₅₀/EC₅₀)Reference
    (Z)-5a Haemonchus cholinergic0.8 µM
    FLT3 inhibitor FLT3 kinase12 nM
    Acetylated derivative GABA receptor (computational)ΔG = -9.2 kcal/mol

    Table 2. Synthetic Methods Comparison

    MethodCatalystYield (%)RegioselectivityReference
    Friedel-Crafts acylation AlCl₃ (10 mol%)75–92C-3
    Petasis reaction None65–85C-3
    Metal-free hydrazination None80–90C-3

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.